1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Overview
Description
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride is an organic compound with the molecular formula C14H25ClO. It is a derivative of cyclohexane, featuring a carbonyl chloride functional group attached to a cyclohexane ring, which is further substituted with a 2-ethylbutyl group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride typically involves the reaction of cyclohexanecarbonyl chloride with 2-ethylbutyl magnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
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Preparation of 2-ethylbutyl magnesium bromide:
- 2-Ethylbutyl bromide is reacted with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and reflux.
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Reaction with cyclohexanecarbonyl chloride:
- The prepared Grignard reagent is slowly added to a solution of cyclohexanecarbonyl chloride in anhydrous ether.
- Reaction conditions: Low temperature (0-5°C) to control the exothermic reaction, followed by gradual warming to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions (room temperature, solvent such as dichloromethane).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, followed by aqueous workup.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 1-(2-Ethylbutyl)cyclohexanol.
Hydrolysis: Formation of 1-(2-Ethylbutyl)cyclohexanecarboxylic acid.
Scientific Research Applications
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying structure-function relationships.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride can be compared with other cyclohexanecarbonyl chloride derivatives:
1-(2-Methylpropyl)cyclohexanecarbonyl chloride: Similar structure but with a 2-methylpropyl group instead of a 2-ethylbutyl group. This compound may exhibit different reactivity and physical properties.
1-(2-Phenylethyl)cyclohexanecarbonyl chloride: Contains a 2-phenylethyl group, leading to different steric and electronic effects.
1-(2-Ethylhexyl)cyclohexanecarbonyl chloride: Features a longer alkyl chain, which can influence solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl substitution, which affects its reactivity and applications in various fields.
Properties
IUPAC Name |
1-(2-ethylbutyl)cyclohexane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClO/c1-3-11(4-2)10-13(12(14)15)8-6-5-7-9-13/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMMLENPKIOKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1(CCCCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257508 | |
Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211515-46-7 | |
Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211515-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211515467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethylbutyl)cyclohexanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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